Olean-12-ene

Description

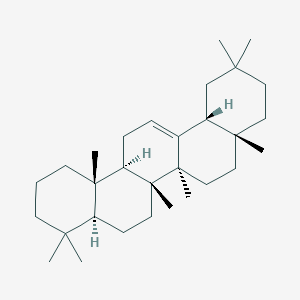

Structure

3D Structure

Properties

Molecular Formula |

C30H50 |

|---|---|

Molecular Weight |

410.7 g/mol |

IUPAC Name |

(4aS,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene |

InChI |

InChI=1S/C30H50/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h10,22-24H,9,11-20H2,1-8H3/t22-,23-,24+,27+,28-,29+,30+/m0/s1 |

InChI Key |

ZTLIRKGRXLVPOF-GAXUHWGVSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]1CC(CC2)(C)C)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Olean-12-ene Structure & Stereochemistry

The following technical guide details the structural chemistry, stereochemical configuration, and spectroscopic characterization of the Olean-12-ene skeleton.

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Natural Product Researchers, Structural Biologists[1][2]

Executive Summary: The Pentacyclic Scaffold

This compound (C₃₀H₅₀) represents the fundamental hydrocarbon skeleton for the oleanane class of pentacyclic triterpenoids.[1][2] It is the structural parent of bioactive metabolites such as

Mechanistically, it is distinguished from its isomer, the ursane skeleton (

Structural Architecture & Stereochemistry

The Pentacyclic Core

The this compound framework consists of five fused rings (A, B, C, D, E).[1][2]

-

Rings A/B: trans-fused (Chair-Chair).

-

Ring C: Contains the

double bond, forcing a half-chair or sofa conformation.[1][2] -

Rings D/E: The stereochemistry at the D/E junction is the critical differentiator between the 18

-series (natural, bioactive) and the 18

Stereochemical Configuration (Natural 18 -Series)

In the biologically predominant 18

-

D/E Junction: Commonly referred to as cis-fused in the context of the relationship between the 18

-H and the 17 -

Chiral Centers: The parent hydrocarbon this compound possesses 8 chiral centers: C5, C8, C9, C10, C13(sp2), C14, C17, C18.[1][2]

Critical Stereocenters:

-

C3: Biosynthetic oxygenation usually yields a 3

-OH (equatorial).[1][2] -

C18: The proton at C18 is

-oriented (axial).[1][2] This is diagnostic; the 18

Visualizing the Connectivity

The following diagram maps the logical connectivity and ring fusion sequence.

Figure 1: Structural logic of the this compound skeleton, tracing from biosynthetic origin to ring conformation.[1][2]

Spectroscopic Fingerprinting

Accurate identification requires distinguishing oleananes from ursanes.[1]

C NMR Characterization

The most reliable method for skeletal identification is

| Carbon Position | Chemical Shift ( | Multiplicity | Notes |

| C-12 | 122.0 - 122.7 | CH | Vinylic proton attachment.[1][2] Shielded relative to C13. |

| C-13 | 143.5 - 144.5 | Cq | Quaternary.[1][2] Deshielded. |

| C-3 | ~79.0 | CH | If 3 |

| C-18 | 47.0 - 48.0 | CH | Diagnostic for 18 |

| C-28 | 180.0 - 183.0 | Cq | In Oleanolic acid (COOH).[1][2] Methyl is ~28 ppm.[1] |

Differentiation Rule:

-

Urs-12-ene: C12 (~124) and C13 (~139).[1][2] The double bond signals are closer together in ursanes.

Mass Spectrometry: Retro-Diels-Alder (RDA)

Electron Ionization (EI-MS) induces a diagnostic Retro-Diels-Alder (RDA) fragmentation at Ring C.[1][2]

-

Mechanism: The

double bond triggers cleavage of the C8-C14 and C9-C11 bonds.[1][2][4] -

Diagnostic Ions:

-

RDA Fragment (DE Ring): m/z 218 (Base peak in many derivatives).[2]

-

Secondary Loss: m/z 218

m/z 203 (Loss of methyl).[2] -

Ursane Distinction: Ursanes also show m/z 218, but the fragmentation pathway to m/z 189 is often more pronounced or the relative intensity of 218/203 differs based on the E-ring substitution.

-

Figure 2: Retro-Diels-Alder (RDA) fragmentation pathway diagnostic for

Biosynthetic Context & Mechanism

Understanding the biosynthesis explains the stereochemical purity of natural isolates.

-

Enzyme:

-Amyrin Synthase (bAS).[1][2][5] -

Cascade:

-

Protonation of the epoxide.

-

Cyclization to the Dammarenyl cation .

-

Ring expansion to the Baccharenyl cation .

-

A critical sequence of 1,2-hydride and 1,2-methyl shifts that finalizes the stereochemistry at C18, C19, and C20.[1]

-

Deprotonation at C12 forms the double bond.

-

Experimental Protocol: Isolation & Purification

Standardized workflow for isolating oleanane triterpenes from plant matrices.

Extraction[6]

-

Matrix Preparation: Dry plant material (aerial parts/roots) is ground to a fine powder (< 0.5 mm).[2]

-

Lipid Removal (Optional): Pre-extract with n-hexane for 24h to remove waxy lipids and chlorophyll.[1][2]

-

Core Extraction: Extract residue with EtOH (95%) or MeOH under reflux (3 x 3h).

-

Concentration: Rotary evaporate to obtain the crude gum.

Fractionation (The "Self-Validating" Step)

To ensure the isolation of the specific this compound skeleton, use a polarity gradient.[1][2]

-

Liquid-Liquid Partition: Suspend crude in water. Partition sequentially with:

-

Target Phase: The Chloroform fraction typically contains the free this compound derivatives.[1]

Purification[1]

-

Mobile Phase: Hexane:Ethyl Acetate gradient (Start 95:5

70:30).[2] -

Monitoring: TLC (Visualize with Liebermann-Burchard reagent ; Olean-12-enes turn pink/purple rapidly, then dark blue/black).[1][2]

Chemical Reactivity Profile

The this compound skeleton offers specific sites for semi-synthetic modification.

| Site | Reactivity Type | Experimental Application |

| C12-C13 ( | Electrophilic Addition | Epoxidation (mCPBA) or Hydrogenation (Pd/C, high pressure required due to steric hindrance).[1][2] |

| C3-OH | Esterification/Oxidation | Acetylation (Ac₂O/Py) protects the hydroxyl.[1][2] Oxidation (Jones reagent) yields the 3-oxo derivative (Oleanonic acid).[1][2] |

| C28-COOH | Amidation/Esterification | Coupling with amines to improve solubility or target mitochondrial membranes.[1][2] |

References

-

Structure & NMR Assignments

-

Mass Spectrometry (RDA)

-

Biosynthesis

-

Differentiation of Isomers

-

General Review

Sources

Physicochemical Properties and Engineering of Olean-12-ene Compounds: A Technical Guide

Executive Summary: The Solubility Paradox

The Olean-12-ene pentacyclic triterpenoid skeleton represents one of nature’s most pharmacologically potent yet physicochemically challenging scaffolds. Compounds in this class—most notably Oleanolic Acid (OA) , Maslinic Acid , and

This guide dissects the structural determinants of these barriers and provides actionable engineering strategies to overcome them.

Part 1: Structural Anatomy of the this compound Scaffold

The this compound skeleton is a pentacyclic structure consisting of five six-membered rings (A-E) fused in a specific stereochemical configuration.

The Rigid Backbone

-

Lattice Energy: The planar, rigid fusion of the pentacyclic rings results in high crystal lattice energy. This is evidenced by high melting points (>300°C), classifying these compounds as "brick dust" molecules—hard to dissolve because the energy required to break the crystal lattice is high.

-

Lipophilicity: The scaffold is predominantly hydrocarbon, leading to high LogP values (typically > 6.0).

Key Functional Sites

The biological and chemical behavior is dictated by three primary sites:

-

C3-Hydroxyl (

-OH): A secondary alcohol, usually in the equatorial position. -

C12-Ene (Double Bond): A sterically hindered double bond between C12 and C13.

-

C28-Carboxyl (COOH): A carboxylic acid moiety (in OA and Maslinic acid), crucial for ionization state and salt formation.

Part 2: Physicochemical Barriers & Data Profile

The following data summarizes the core physicochemical limitations of Oleanolic Acid, the prototype of this class.

Table 1: Physicochemical Profile of Oleanolic Acid

| Property | Value / Characteristic | Implication for Development |

| Molecular Weight | 456.7 g/mol | Borderline high; affects permeability. |

| LogP (Octanol/Water) | ~6.0 – 8.5 | Extreme lipophilicity; high tissue distribution but poor dissolution. |

| Aqueous Solubility | < 1 | Rate-limiting step for absorption. |

| pKa (C28-COOH) | ~4.5 – 5.0 | Weak acid. Solubility is pH-dependent (higher at pH > 7). |

| Melting Point | > 300°C | Indicates high crystal lattice energy ("Brick Dust"). |

| BCS Classification | Class IV | Low Solubility, Low Permeability. |

Technical Insight: The high LogP combined with low water solubility violates the "Rule of 5" regarding solubility, necessitating formulation intervention. The pKa suggests that salt forms (e.g., sodium oleanate) may improve solubility but often suffer from conversion back to the free acid in the acidic environment of the stomach.

Part 3: Chemical Reactivity & Derivatization

Modifying the scaffold is the primary method to alter physicochemical properties. The reactivity map below details the specific transformations available at the three key sites.

Reactivity Logic

-

C28-COOH: This is the most exploitable site for prodrug design. Esterification or amidation here can mask the acidic group to improve permeability or attach hydrophilic tails (e.g., PEGylation) to improve solubility. Note: This position is sterically hindered by the methyl groups at C17 and C20.

-

C3-OH: Susceptible to oxidation (to ketone) or esterification. Acetylation at C3 is a common strategy to increase lipophilicity for lymphatic transport or to protect the group during other synthesis steps.

-

C12=C13 Double Bond: Chemically inert to standard catalytic hydrogenation due to steric shielding. However, it is susceptible to allylic oxidation, which can introduce a ketone at C11 (forming the enone structure seen in Glycyrrhetinic acid analogs), significantly altering biological activity.

Visualization: Structure-Reactivity Map

Caption: Reactivity map of the this compound skeleton highlighting the three primary sites for chemical modification to tune physicochemical properties.

Part 4: Advanced Formulation Engineering

Given the BCS Class IV status, simple micronization is insufficient. The following engineering strategies are validated to enhance the dissolution rate.

Solid Dispersions (Amorphous Systems)

Converting the crystalline "brick dust" into a high-energy amorphous state is the most effective strategy.

-

Carriers: PVP-VA64, Soluplus, HPMC-AS.

-

Mechanism: The polymer prevents recrystallization and improves wettability.

-

Protocol: Solvent Evaporation or Hot Melt Extrusion (HME).[2] Note: HME requires careful temperature control due to the high melting point of the drug vs. the degradation temperature of the polymer.

Nanocrystals

Increasing surface area via saturation solubility.

-

Method: High-Pressure Homogenization (HPH).

-

Stabilizers: Poloxamer 188 or TPGS (Vitamin E PEG succinate) are critical to prevent Ostwald ripening.

Visualization: Solid Dispersion Workflow

Caption: Workflow for generating Amorphous Solid Dispersions (ASD) to overcome the high lattice energy of oleanolic acid.

Part 5: Experimental Protocols

Protocol A: Equilibrium Solubility Measurement

Rationale: Accurate solubility data is prone to error due to the formation of supersaturated micelles or filter adsorption.

-

Preparation: Add excess Oleanolic Acid (approx. 5 mg) to 2 mL of the target media (buffer pH 1.2, 4.5, 6.8, and water).

-

Equilibration: Shake at 37°C for 72 hours . Why? The rigid crystal lattice requires extended time to reach thermodynamic equilibrium.

-

Separation: Centrifuge at 15,000 rpm for 20 minutes.

-

Filtration: Filter supernatant through a 0.22

m PTFE filter. Critical: Discard the first 500 -

Quantification: Dilute with mobile phase and analyze via HPLC (see Protocol B).

Protocol B: HPLC Analysis (Weak Chromophore)

Rationale: this compound compounds lack a strong conjugated pi-system, making UV detection at standard wavelengths (254 nm) impossible. Detection must be at low UV or using mass-based detectors.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m, 4.6 x 150 mm). -

Mobile Phase: Methanol : Phosphate Buffer (pH 3.[3][4]0) (90:10 v/v).[3]

-

Note: Acidic pH is required to keep the C28-COOH protonated (suppressing ionization) to ensure a sharp peak shape.

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Option 1 (Standard): UV at 210 nm . (Susceptible to solvent interference; requires high purity solvents).

-

Option 2 (Preferred): ELSD (Evaporative Light Scattering Detector). ELSD is universal and independent of chromophores, offering higher sensitivity for triterpenes.

-

-

Temperature: 30°C.

References

-

Vertex AI Search. (2024). Solubility of Oleanolic Acid in Various Solvents. ResearchGate. 5

-

National Institutes of Health (NIH). (2021). Oleanolic Acid - PubChem Compound Summary. PubChem.[6] 6

-

ChemicalBook. (2024). Oleanolic Acid Chemical Properties and Safety. ChemicalBook. 1

-

MDPI. (2022). Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion. MDPI Pharmaceutics. 7

-

Tian, S., et al. (2010).[3] Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam.[3][4][8] by HPLC method. Pharmacognosy Magazine. 3

Sources

- 1. Oleanolic acid CAS#: 508-02-1 [m.chemicalbook.com]

- 2. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

- 4. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound-3,24-diol | C30H50O2 | CID 14167252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jfda-online.com [jfda-online.com]

The Olean-12-ene Scaffold: A Technical Guide to Isolation, Structure, and Therapeutic Utility

This technical guide synthesizes the chemical architecture, isolation methodologies, and pharmacological potential of olean-12-ene derivatives.

Executive Summary

The this compound skeleton represents a privileged structure in medicinal chemistry, serving as the core for triterpenoids like Oleanolic Acid (OA) , Maslinic Acid , and

Chemical Architecture & Biosynthesis

The this compound framework is biosynthetically derived from the cyclization of 2,3-oxidosqualene.[2] This process is governed by

Biosynthetic Pathway Visualization

The following diagram illustrates the enzymatic cascade converting squalene into the functionalized this compound core.

Figure 1: Enzymatic biosynthesis of key this compound derivatives from the squalene precursor.

Isolation & Purification Strategies

Efficient isolation requires distinguishing between the target this compound and the structurally similar ursane derivatives often co-existing in the plant matrix (e.g., Olea europaea, Lantana camara).

Comparative Extraction Methodologies

| Feature | Soxhlet Extraction (Traditional) | Microwave-Assisted Extraction (MAE) |

| Mechanism | Continuous thermal solvent cycling | Dielectric heating / Cell rupture |

| Solvent Usage | High (150–300 mL) | Low (15–30 mL) |

| Time Efficiency | Low (6–24 hours) | High (2–10 minutes) |

| Yield Specificity | High total yield, lower purity | High specificity, cleaner extract |

| Thermal Degradation | Moderate risk (prolonged heat) | Low risk (rapid heating) |

Recommended Protocol: Microwave-Assisted Extraction (MAE)

Rationale: MAE is selected for its ability to rupture plant cell walls rapidly, releasing intracellular triterpenoids without the thermal degradation associated with prolonged reflux.

Reagents:

-

Dried plant root/leaf powder (particle size < 0.5 mm).

-

Solvent: Chloroform:Methanol (60:40 v/v).[3]

-

Acidified Silica Gel (for cleanup).

Step-by-Step Workflow:

-

Pre-treatment: Desiccate plant material at 40°C for 24 hours. Pulverize and sieve to uniform mesh size.

-

Solvent Loading: Mix 1.0 g of powder with 15 mL of Chloroform:Methanol solvent in a microwave-transparent vessel.

-

Irradiation: Subject the mixture to microwave irradiation at 600 W for 6 minutes at a controlled temperature of 50°C .

-

Note: Do not exceed 60°C to prevent artifact formation (e.g., lactonization).

-

-

Filtration: Immediately filter the hot suspension through Whatman No. 1 filter paper under vacuum.

-

Concentration: Evaporate the filtrate using a rotary evaporator at 40°C to obtain the crude oleanolic fraction.

-

Purification (Flash Chromatography):

-

Stationary Phase: Silica gel 60 (230–400 mesh).

-

Mobile Phase Gradient: Hexane:Ethyl Acetate (9:1

7:3). -

Monitoring: TLC visualization using Anisaldehyde-Sulfuric acid reagent (violet spots).

-

Structural Elucidation: The NMR Diagnostic

Distinguishing this compound (oleanane) from urs-12-ene (ursane) is the most critical analytical challenge. Mass spectrometry (MS) often fails to distinguish these isomers (

Key Diagnostic Signals ( C-NMR, 100 MHz, CDCl )

| Carbon Position | This compound (Oleanolic Acid) | Urs-12-ene (Ursolic Acid) | Diagnostic Logic |

| C-12 (Alkene) | Oleanane double bond is more shielded. | ||

| C-13 (Quaternary) | Oleanane C-13 is significantly deshielded. | ||

| C-29 (Methyl) | C-29 in Oleanane is geminal at C-20.[1] | ||

| C-27 (Methyl) | Minor shift, confirmatory only. |

Self-Validation Check: If your spectrum shows a doublet at

Pharmacological Mechanisms

This compound derivatives act as multi-target agents. The primary therapeutic interest lies in their ability to suppress inflammation and induce apoptosis in carcinoma cells.

Mechanism of Action: NF- B Suppression & Apoptosis

Oleanolic acid derivatives (e.g., CDDO-Me) block the phosphorylation of IKK, preventing the degradation of I

Figure 2: Inhibition of the NF-

Structure-Activity Relationship (SAR)

Modifications to the this compound scaffold can drastically enhance potency. The native compound (Oleanolic Acid) has moderate activity (

| Position | Modification | Effect on Activity | Mechanistic Insight |

| C-3 | Hydroxyl ( | Baseline Activity | Native state. |

| C-3 | Ketone (=O) | Increased | Enhances hydrogen bonding capacity. |

| C-12/C-13 | Enone Formation (Ring C) | Critical Increase | Creates a Michael acceptor (electrophile) capable of covalent interaction with cysteine residues on target proteins (e.g., Keap1). |

| C-28 | Carboxylic Acid (-COOH) | Baseline Activity | Polar, limits permeability. |

| C-28 | Methyl Ester / Amide | Increased | Improves lipophilicity and cellular uptake; prevents glucuronidation. |

Key Insight: The introduction of an electron-withdrawing group at C-2 (e.g., cyano) combined with a C-1 enone (as seen in synthetic bardoxolone methyl) transforms the scaffold into a potent Nrf2 activator and NF-

References

-

Pollier, J., & Goossens, A. (2012). Oleanolic acid.[3][4][5][6][7][8] Phytochemistry, 77, 10-15. Link

-

Vyas, N., & Rathore, M. S. (2020). Rapid Extraction, Isolation, and Quantification of Oleanolic Acid from Lantana camara L. Roots Using Microwave and HPLC. Acta Chromatographica. Link

-

Seebacher, W., et al. (2003). Synthesis of ursolic acid derivatives and their cytotoxicity against cancer cell lines. Monatshefte für Chemie, 134, 1411–1420. (Diagnostic NMR Data). Link

-

Liby, K. T., & Sporn, M. B. (2012). Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease.[7] Pharmacological Reviews, 64(4), 972-1003. Link

-

Sultana, N., & Ata, A. (2008). Oleanolic acid and related derivatives as medicinally important compounds.[3][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 739-756. Link

Sources

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US6700014B2 - Process for extracting oleanolic acid from plant material - Google Patents [patents.google.com]

- 6. Monotherapy or Combination Therapy of Oleanolic Acid? From Therapeutic Significance and Drug Delivery to Clinical Studies: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Semi-synthesis and Structure-Activity Relationship of Neuritogenic Oleanene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Profiling of the Olean-12-ene Scaffold

Executive Summary: The Pentacyclic Core

The Olean-12-ene skeleton represents one of the most privileged scaffolds in natural product chemistry, serving as the structural backbone for a vast class of bioactive triterpenoids, including

This guide moves beyond basic characterization, focusing on the diagnostic "fingerprints" —specifically the Retro-Diels-Alder (RDA) fragmentation in Mass Spectrometry and the specific magnetic anisotropy of the C12-C13 double bond in NMR.

Mass Spectrometry: The Retro-Diels-Alder (RDA) Fingerprint

The most definitive identification method for the this compound skeleton is its characteristic fragmentation pattern under Electron Impact (EI) ionization.[1] Unlike linear terpenes, the pentacyclic core undergoes a stereoelectronically controlled Retro-Diels-Alder (RDA) cleavage at Ring C.[1]

The Mechanism of Cleavage

Upon ionization, the double bond at C12-C13 migrates, triggering the collapse of Ring C. This reaction is thermodynamically driven by the formation of a conjugated diene and a neutral alkene fragment.

-

Diagnostic Fragment A (D/E Rings) : Typically appears at m/z 218 (for simple derivatives like

-amyrin).[1] This fragment carries the C14-C17 and C19-C22 substructure.[1] -

Diagnostic Fragment B (A/B Rings) : The mass varies depending on substituents at C3 (e.g., -OH, =O, -OAc).[1]

Visualization of the Fragmentation Pathway

The following diagram illustrates the causal logic of the RDA cleavage, serving as a self-validating check for structural assignment.

Figure 1: The Retro-Diels-Alder (RDA) fragmentation logic. The presence of the m/z 218 and 203 pair is the primary confirmation of the

NMR Spectroscopy: The Structural Map

Nuclear Magnetic Resonance (NMR) provides the stereochemical resolution required to distinguish olean-12-enes from their ursane isomers (which differ only by the methyl placement on Ring E).

13C NMR: The Olefinic Anchors

The carbon skeleton is best defined by the chemical shifts of the double bond. In the this compound series, these signals are highly conserved and serve as internal reference points.[1]

| Carbon Position | Chemical Shift ( | Multiplicity | Structural Causality |

| C-12 | 121.5 - 122.8 | d (CH) | Shielded vinyl carbon; diagnostic of |

| C-13 | 143.5 - 145.2 | s (Cq) | Deshielded quaternary carbon; confirms tetrasubstituted junction. |

| C-3 | ~79.0 (if -OH) | d (CH) | Typical oxymethine; shift varies with glycosylation/oxidation. |

| C-28 | ~180.0 (if -COOH) | s (C=O) | Carboxyl signal common in oleanolic acid derivatives.[1] |

Critical Distinction : In the isomeric ursane skeleton (e.g.,

1H NMR: The Vinyl Proton

The proton at C-12 is the sole vinylic proton in the scaffold.

-

Shift :

5.15 – 5.30 ppm.[1] -

Multiplicity : Triplet (t) or doublet of doublets (dd).[1]

-

Coupling Constant (

) : ~3.0 – 3.5 Hz.[1]-

Why? This small coupling arises from the interaction with the two protons at C-11.[1] The rigid ring geometry locks the dihedral angle, preventing the large couplings seen in flexible chains.

-

Experimental Protocol: Isolation & Purification

To obtain high-purity samples for spectroscopic analysis, a rigorous isolation protocol is required.[1] This workflow uses a polarity-gradient approach to separate the triterpene core from chlorophylls and polar glycosides.[1]

Reagents & Equipment[1]

-

Solvents : n-Hexane (HPLC grade), Ethyl Acetate (EtOAc), Methanol (MeOH).[1]

-

Stationary Phase : Silica gel 60 (0.063-0.200 mm) for column chromatography.[1]

-

Detection : Vanillin-Sulfuric Acid reagent (turns triterpenes violet/purple upon heating).[1]

Step-by-Step Workflow

-

Extraction : Macerate air-dried plant powder (1 kg) in 95% EtOH (3 x 3L) for 72 hours. Concentrate in vacuo to yield crude gum.

-

Partitioning : Suspend crude gum in water (500 mL). Partition successively with n-Hexane (removes fats/waxes)

Ethyl Acetate (Targets the this compound core) -

Fractionation : Load the EtOAc fraction onto a Silica Gel column. Elute with a Hexane:EtOAc gradient (starting 95:5).[1]

-

Crystallization : Pool fractions showing a single violet spot (TLC) at

(Hex:EtOAc 7:3). Recrystallize from hot MeOH/CHCl3.

Isolation Logic Diagram

Figure 2: Polarity-guided isolation workflow ensuring removal of interfering lipids and glycosides.

References

-

Paz, C., et al. (2016).[1] Structure elucidation of triterpenes from natural sources. Journal of Chemical Education , 93(1), 123-128.[1] Link[1]

-

Shiojima, K., & Ageta, H. (1990).[1] Mass spectra of triterpenoids with this compound and urs-12-ene skeletons. Chemical and Pharmaceutical Bulletin , 38(1), 147-151.[1] Link

-

Mahato, S. B., & Kundu, A. P. (1994).[1] 13C NMR Spectra of Pentacyclic Triterpenoids—A Compilation and Some Salient Features. Phytochemistry , 37(6), 1517-1575.[1] Link

-

Silva, R., et al. (2012).[1] NMR structural analysis of oleanane and ursane triterpenes. Magnetic Resonance in Chemistry , 50(1), 15-22.[1] Link[1]

Sources

The Olean-12-ene Scaffold: A Technical Guide to Biological Activity and Therapeutic Engineering

Executive Directive: The Triterpenoid Paradox

Pentacyclic triterpenoids of the olean-12-ene series—typified by Oleanolic Acid (OA),

This guide moves beyond basic descriptions. It provides a structural blueprint for engineering therapeutic efficacy, detailing the precise molecular mechanisms that govern their anti-inflammatory and antineoplastic activities, and offering validated protocols for their extraction and bioassay.

Structural Anatomy & Structure-Activity Relationship (SAR)

The biological activity of the this compound skeleton is not distributed evenly; it is localized to specific "reactive zones" that govern pharmacokinetics (PK) and pharmacodynamics (PD).

The Reactive Zones

-

Zone A (C-3 Hydroxyl): The primary site for improving bioavailability. Esterification here alters lipophilicity and membrane permeability. Oxidation to a ketone (as in CDDO) creates a Michael acceptor critical for covalent interaction with cysteine residues on target proteins (e.g., Keap1).

-

Zone B (C-12/C-13 Double Bond): The olefinic core. Introduction of an enone system (C-12 ketone + C-9(11) double bond) dramatically enhances electron affinity, amplifying Nrf2 activation potency by orders of magnitude.

-

Zone C (C-28 Carboxyl): The "Targeting Anchor." Modifications here (amides, esters) determine specificity. Conjugation with amino acids or sugars can shift activity from cytotoxic to antiviral.

Visualization: The SAR Engineering Map

The following diagram maps the critical modification sites on the this compound skeleton.

Figure 1: Strategic modification zones on the this compound scaffold for therapeutic optimization.

Mechanistic Pathways: The "Yin-Yang" Modulation

This compound derivatives function as dual-acting modulators . They simultaneously suppress pro-inflammatory signaling (NF-

The Mechanism of Action[2]

-

Anti-Inflammatory (NF-

B Suppression):-

OA derivatives block the phosphorylation of IKK (I

B Kinase). -

This prevents the degradation of I

B, keeping the NF- -

Result: Downregulation of COX-2, iNOS, and TNF-

.

-

-

Cytoprotection (Nrf2 Activation):

-

Electrophilic derivatives (like CDDO-Me) react with Cys151 on Keap1.

-

This disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.

-

Result: Upregulation of HO-1, NQO1, and GSH synthesis.

-

Visualization: Dual Signaling Pathway

Figure 2: The dual-mechanism action of this compound derivatives: Nrf2 activation and NF-kB inhibition.

Validated Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols include built-in validation steps.

Protocol A: Differential Extraction Efficiency (MAE vs. UAE)

Objective: Isolate Oleanolic Acid from plant matrix (Olea europaea or Salvia sp.) with maximum yield. Causality: Triterpenoids are sequestered in the cuticular wax. Conventional Soxhlet extraction is thermal-intensive and may degrade labile derivatives. Microwave-Assisted Extraction (MAE) utilizes internal heating to rupture cell walls more effectively.

| Step | Action | Critical Parameter | Validation Check |

| 1 | Pre-treatment | Dry leaves at 45°C; grind to <40 mesh powder. | Uniform particle size ensures consistent diffusion rates. |

| 2 | Solvent Selection | 90% Ethanol (v/v). | Why? Pure water is too polar; pure EtOH is less efficient for glycosides. |

| 3 | Extraction (MAE) | Irradiate at 400W, 60°C for 15 min. Ratio 1:20 (w/v). | Monitor temp internally. >70°C may cause artifact formation. |

| 4 | Comparison (UAE) | Sonicate at 40kHz, 45°C for 30 min. | Control: Use Soxhlet (MeOH, 6h) as the 100% yield baseline. |

| 5 | Quantification | HPLC-UV (210 nm) or LC-MS. | QC: Retention time match with commercial OA standard (>98%). |

Protocol B: High-Throughput NO Inhibition Screen

Objective: Assess anti-inflammatory potency via Nitric Oxide (NO) suppression in RAW 264.7 macrophages. Self-Validating Logic: The assay must distinguish between true anti-inflammatory activity and false positives caused by cytotoxicity.

Workflow:

-

Seeding: Plate RAW 264.7 cells (1x10^5 cells/well) in 96-well plates. Incubate 24h.

-

Induction: Treat with LPS (1

g/mL) + Test Compound (0.1 - 50 -

Controls:

-

Incubation: 24 hours at 37°C, 5% CO2.

-

Dual Readout (The Validation Step):

-

Supernatant: Transfer 100

L to new plate + 100 -

Cell Layer: Add MTT reagent to original wells. Read Absorbance @ 570 nm (Cell Viability).

-

-

Calculation:

-

Criterion: An SI > 10 indicates a specific anti-inflammatory effect. An SI < 2 suggests the NO reduction is simply due to cell death.

-

Quantitative Data Summary

Comparison of biological activities of key this compound derivatives.

| Compound | Key Modification | Primary Target | IC50 (Tumor Growth) | Bioavailability |

| Oleanolic Acid (OA) | Native Aglycone | Weak NF- | 20 - 60 | Low (Class IV) |

| CDDO-Me | C-12 Enone + C-28 Methyl Ester | Nrf2 (Cys151) / STAT3 | < 0.1 | High |

| OA-3-O-Glucoside | C-3 Glycosylation | Membrane Permeability | 10 - 30 | Moderate |

| Maslinic Acid | 2 | Apoptosis (Caspase-3) | 5 - 15 | Moderate |

References

-

Pollier, J., & Goossens, A. (2012). Oleanolic acid.[1][4][2][5][6][7][8][9][10] Phytochemistry, 77, 10-15. Link

-

Liby, K. T., & Sporn, M. B. (2012). Synthetic triterpenoids: new weapons for the treatment of cancer and inflammation. Cancer Research, 72(23), 6060-6060. Link

-

Wang, X., et al. (2013). Structure-activity relationships of oleanolic acid derivatives as antitumor agents. Molecules, 18(12), 14854-14880. Link

-

Dinkova-Kostova, A. T., et al. (2005). Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress. Proceedings of the National Academy of Sciences, 102(12), 4584-4589. Link

-

Castellano, J. M., et al. (2022). Bioactive Pentacyclic Triterpenes from Native Mexican Plants. Plants, 11(3), 424. Link

-

Jesus, J. A., et al. (2015). Antimicrobial activity of oleanolic and ursolic acids: an update. Evidence-Based Complementary and Alternative Medicine. Link

Sources

- 1. Targeting Oxidative Stress in Carcinogenesis: Oleanolic Acid and Its Molecular Pathways [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioassay-Guided Isolation of Triterpenoids as α-Glucosidase Inhibitors from Cirsium setosum [mdpi.com]

- 4. Anticancer and apoptotic activities of oleanolic acid are mediated through cell cycle arrest and disruption of mitochondrial membrane potential in HepG2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Olean-12-ene Scaffold: Mechanistic Architecture & Cellular Pharmacology

Executive Summary

The olean-12-ene skeleton represents one of the most privileged structures in natural product pharmacology. As the carbocyclic backbone of pentacyclic triterpenes like Oleanolic Acid (OA) and

This technical guide dissects the molecular mechanisms of the this compound class in cellular models, providing a rigorous framework for experimental validation. It moves beyond generic descriptions to address the specific challenges of working with these lipophilic scaffolds, such as bioavailability, solubility limits, and biphasic dose responses.

Part 1: Structural & Chemical Basis

The biological activity of the this compound scaffold is dictated by three critical structural features. Understanding these is prerequisite to interpreting cellular data.

-

The Pentacyclic Core (A-E Rings): A rigid, hydrophobic backbone that intercalates into cell membranes, modulating fluidity and clustering of signaling receptors (e.g., EGFR, TNFR).

-

The C-12/C-13 Double Bond: The defining feature of the "this compound" class. It provides a site for oxidative modification and is essential for the scaffold's rigidity.

-

Functional "Hooks" (C-3 & C-28):

-

C-3 Hydroxyl (

-OH): Critical for hydrogen bonding. Oxidation to a ketone (as in 3-oxo derivatives) often enhances cytotoxicity.[1] -

C-28 Carboxyl (-COOH): Essential for anti-inflammatory potency. Derivatization here (e.g., amides) can drastically alter solubility and target affinity.

-

Key Derivatives in Research:

- -Amyrin: The unfunctionalized 3-OH precursor. Moderate anti-inflammatory activity.[2]

-

Oleanolic Acid (OA): The standard reference compound. High micromolar activity (IC

10–50 -

CDDO-Me (Bardoxolone Methyl): A synthetic this compound derivative with cyano-enone modifications. Nanomolar potency (IC

< 100 nM).

Part 2: Mechanistic Pathways (The Core)

Module 1: The Inflammatory Switch (NF- B Inhibition)

The primary mechanism of this compound derivatives is the suppression of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-

-

Mechanism: OA and its derivatives block the phosphorylation of IKK (I

B Kinase). This prevents the degradation of I -

Downstream Effect: Silencing of COX-2, iNOS, TNF-

, and IL-6 genes. -

Causality: The inhibition is often linked to the modification of cysteine residues on IKK

or direct interference with upstream kinases like Akt.

Module 2: The Oxidative Defense (Nrf2 Activation)

While inhibiting inflammation, olean-12-enes simultaneously activate cytoprotective pathways. This dual action is termed "hormetic."

-

Mechanism: These compounds act as Michael acceptors (especially synthetic enones like CDDO) or electrophiles that modify Keap1 sensor cysteines (e.g., C151). This disrupts the Keap1-Nrf2 interaction.

-

Downstream Effect: Nrf2 translocates to the nucleus, binds the Antioxidant Response Element (ARE), and drives expression of HO-1, NQO1, and GSH synthesis enzymes.

Module 3: Apoptosis & Survival Signaling

In cancer models, the this compound scaffold shifts from cytoprotection to cytotoxicity.

-

Mitochondrial Pathway: Induction of mitochondrial membrane permeabilization (MMP), leading to Cytochrome C release and Caspase-3/9 activation.

-

PI3K/Akt/mTOR: Dephosphorylation of Akt (Ser473), effectively starving the cell of survival signals and inducing autophagy.

Part 3: Visualization of Signaling Networks

The following diagram illustrates the crosstalk between the this compound scaffold and the three primary signaling hubs.

Figure 1: Mechanistic crosstalk of this compound derivatives. Blue nodes indicate the pharmacological agent; Red nodes indicate inhibition/stress pathways; Green nodes indicate activation/survival pathways.

Part 4: Experimental Protocols (Self-Validating Systems)

Working with triterpenes requires specific handling due to their high lipophilicity (LogP > 5). Standard aqueous protocols often yield false negatives due to precipitation.

Protocol A: Solubilization & Cellular Delivery

Rationale: Oleanolic acid and

-

Stock Preparation: Dissolve neat compound in 100% DMSO to a concentration of 50-100 mM. Sonicate at 37°C for 10 minutes to ensure complete dissolution.

-

Storage: Aliquot into glass vials (avoid plastic which may leach) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution (The "Step-Down" Method):

-

Do not add DMSO stock directly to the cell culture plate.

-

Prepare an intermediate dilution in serum-free media (e.g., 100

M in RPMI). -

Vortex immediately.

-

Add this intermediate to the cells to reach the final concentration (e.g., 10-50

M). -

Validation Check: Inspect under a microscope at 40x. If crystals are visible, the data is invalid.

-

Vehicle Control: Must run a parallel DMSO control matching the highest final concentration (typically < 0.1% v/v).

-

Protocol B: NF- B Nuclear Translocation Assay (Immunofluorescence)

Rationale: Western blotting of whole lysates often masks the subtle shift of p65 from cytosol to nucleus. IF provides spatial resolution essential for verifying the mechanism.

-

Seeding: Seed RAW 264.7 macrophages on sterile glass coverslips (1x10^5 cells/well).

-

Pre-treatment: Treat with this compound derivative (10-50

M) for 1 hour prior to stimulation. Note: Pre-treatment is crucial to prime the kinase inhibition. -

Stimulation: Add LPS (1

g/mL) and incubate for 30-60 minutes . -

Fixation: Wash with ice-cold PBS, fix with 4% Paraformaldehyde for 15 min.

-

Permeabilization: 0.2% Triton X-100 in PBS for 10 min.

-

Blocking: 3% BSA in PBS for 1 hour.

-

Primary Antibody: Anti-NF-

B p65 (1:200) overnight at 4°C. -

Secondary Antibody: Fluorescent conjugate (e.g., Alexa Fluor 488) + DAPI (nuclear stain) for 1 hour.

-

Analysis: Confocal microscopy.

-

Positive Control (LPS only): p65 overlaps with DAPI (Cyan/White nucleus).

-

Treatment (Olean + LPS): p65 remains in cytosol (Green ring, Blue nucleus).

-

Protocol C: Experimental Workflow Visualization

Figure 2: Validated workflow for lipophilic triterpenoid assessment in cellular models.

Part 5: Data Synthesis & Comparative Potency

The table below summarizes the comparative efficacy of the scaffold versus its functionalized derivatives across key cellular models.

| Compound | Class | Primary Target | Cellular Model | Potency (IC | Key Outcome |

| Natural Scaffold | NF- | RAW 264.7 (Macrophage) | > 50 | Moderate anti-inflammatory; reduces lipid accumulation [1, 5]. | |

| Oleanolic Acid | Natural Acid | NF- | HepG2 (Liver) | 10 - 40 | Hepatoprotection; inhibition of ROS [2, 6]. |

| CDDO-Me | Synthetic Enone | Nrf2 / STAT3 | MCF-7 (Breast Cancer) | 10 - 100 nM | Potent apoptosis induction; cell cycle arrest [3]. |

| OA-Oxime | Synthetic | Mitochondria | HL-60 (Leukemia) | < 5 | Enhanced cytotoxicity via mitochondrial depolarization [4]. |

Technical Insight: The dramatic potency shift from Oleanolic Acid (

References

-

Medeiros, R., et al. (2007). Effect of the triterpenes

- and -

Castellano, J.M., et al. (2022). Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential.Journal: Antioxidants .

-

Liby, K.T., & Sporn, M.B. (2012). Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease.Journal: Pharmacological Reviews .

-

Bednarczyk-Cwynar, B., et al. (2021). Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action.[5][6]Journal: Biomedicine & Pharmacotherapy .

-

Santos, F.A., et al. (2018).[7]

, -

Wang, X., et al. (2013). Oleanolic acid attenuates oxidative stress and inflammation in cellular models.[8]Journal: Phytomedicine .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic action and underlying mechanisms of a combination of two pentacyclic triterpenes, α- and β-amyrin, in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α, β-Amyrin, a pentacyclic triterpenoid from Protium heptaphyllum suppresses adipocyte differentiation accompanied by down regulation of PPARγ and C/EBPα in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Olean-12-ene Scaffold: A Technical Guide to SAR and Therapeutic Optimization

Abstract

This technical guide analyzes the structure-activity relationship (SAR) of olean-12-ene triterpenoids, focusing on the transition from the natural oleanolic acid (OA) scaffold to high-potency synthetic analogues like Bardoxolone methyl (CDDO-Me). It provides researchers with actionable insights into chemical modifications at critical sites (C-3, C-28, Ring A) that dictate bioavailability, cytotoxicity, and Nrf2/NF-

Introduction: The Triterpenoid Challenge

The this compound skeleton, exemplified by Oleanolic Acid (3

Modern drug discovery focuses on "super-activating" this scaffold. The objective is twofold:

-

Enhance Lipophilicity/Permeability: Modifying the C-28 carboxyl and C-3 hydroxyl.

-

Introduce Electrophilicity: Creating Michael acceptor systems (Ring A enones) to target cysteine sensors on proteins like Keap1.

Chemical Architecture & SAR Analysis

The this compound scaffold is defined by five rings (A-E) and a double bond at C-12. SAR studies have compartmentalized the molecule into distinct "reactive zones."

Zone 1: The C-28 Carboxyl (Potency & Permeability)

The C-28 position is the primary handle for improving cellular uptake. The natural carboxylic acid is often ionized at physiological pH, limiting passive diffusion.

-

Amide/Ester Derivatization: Converting the C-28 COOH to an amide or ester significantly increases cytotoxicity.[2]

-

Steric Effects: Bulky amides (e.g., ortho-substituted benzyl amides) often show superior activity, potentially due to resistance against enzymatic hydrolysis or improved binding to the 20S proteasome.

-

Key Insight: C-28 amides are generally more stable and potent than their ester counterparts.

Zone 2: The Ring A / C-3 Axis (The Warhead)

Modifications here distinguish "cytoprotective" agents from "cytotoxic" ones.

-

Natural State: The 3

-hydroxyl is a weak H-bond donor. -

Oxidation: Oxidation to a C-3 ketone eliminates the H-bond donor but allows for further functionalization.

-

The CDDO Transformation: Introduction of a nitrile group at C-2 and enone systems in Ring A (and Ring C) creates highly reactive Michael acceptors. These electrophilic sites covalently modify thiol groups on biological targets (e.g., Cys151 of Keap1), triggering the Nrf2 antioxidant response at low concentrations and apoptosis at high concentrations.

Zone 3: The C-12 Olefin

The

-

Stability: This bond is relatively inert but essential for the rigid conformation of the C/D/E ring junction.

-

Modifications: Bromination or lactonization (forming 12-bromo-lactones) can drastically alter the 3D shape, often enhancing cytotoxicity but altering the target profile.

Visualizing the Structure-Activity Logic

The following diagram maps the core scaffold to its functional outcomes.

Figure 1: Strategic modification zones on the this compound scaffold and their pharmacological consequences.

Mechanistic Pharmacology: The Nrf2/NF- B Axis[1]

The therapeutic window of this compound analogues, particularly CDDO-Me (Bardoxolone methyl), relies on the crosstalk between two major signaling pathways.

The Mechanism[1][3][4][5]

-

Nrf2 Activation (Low Dose): The electrophilic Ring A interacts with Cys151 on Keap1 (the Nrf2 repressor). This prevents Keap1-mediated ubiquitination of Nrf2. Accumulated Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating cytoprotective genes (HO-1, NQO1).

-

NF-

B Inhibition (High Dose): The same electrophilic sites can inhibit the IKK complex, preventing the phosphorylation and degradation of I

Figure 2: Dual mechanism of action for synthetic oleanane triterpenoids.

Comparative Potency Data

The following table synthesizes data from multiple studies to illustrate the impact of structural modifications on cytotoxicity (IC50) against human cancer cell lines (e.g., HepG2, MCF-7).

| Compound Class | Key Modification | Representative Agent | IC50 (Approx.)[3] | Activity Profile |

| Parent | None | Oleanolic Acid (OA) | > 20 - 50 µM | Weak cytotoxicity; cytoprotective. |

| C-28 Ester | Methyl ester at C-28 | OA-Methyl Ester | 10 - 20 µM | Improved permeability. |

| C-28 Amide | Amide linker + Glycoside | Compound 8a | ~2.1 µM | Significant antiproliferative boost. |

| Ring A Enone | 2-cyano-3,12-dioxo...[3][4][5] | CDDO-Me | < 0.1 µM (nM) | Potent Nrf2 activator & apoptotic. |

| C-3/C-28 Conj. | C-28 amide + C-3 amine | OA-Diamine | 2 - 5 µM | Broad-spectrum cytotoxicity. |

Experimental Protocols

Protocol A: Semi-Synthesis of C-28 Amide Derivatives

Objective: To enhance lipophilicity and stability of the parent scaffold.

-

Activation: Dissolve Oleanolic Acid (1 eq) in dry Dichloromethane (DCM).

-

Reagents: Add BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) (1.2 eq) and DIPEA (N,N-Diisopropylethylamine) (2.0 eq).

-

Note: Alternatively, use Oxalyl Chloride/DMF to generate the acid chloride if the amine is sterically hindered.

-

-

Coupling: Stir at 0°C for 30 min, then add the target Amine (R-NH2, 1.2 eq).

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours (monitor via TLC).

-

Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1N HCl, sat. NaHCO3, and brine.

-

Purification: Dry over Na2SO4, concentrate, and purify via silica gel column chromatography (Hexane:EtOAc gradient).

Protocol B: Validated MTT Cytotoxicity Assay

Objective: To determine the IC50 of synthesized analogues.

-

Seeding: Seed tumor cells (e.g., HepG2) in 96-well plates at

cells/well in 100 µL complete media. Incubate 24h at 37°C/5% CO2. -

Treatment: Replace media with 100 µL fresh media containing serial dilutions of the this compound analogue (dissolved in DMSO; final DMSO < 0.5%).

-

Controls: Vehicle control (DMSO only) and Positive control (e.g., Doxorubicin).

-

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours until purple formazan crystals form.

-

Solubilization: Carefully aspirate media. Add 100-150 µL DMSO to dissolve crystals. Shake plate for 15 min.

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

-

Analysis: Calculate % viability = (OD_sample / OD_control) × 100. Plot dose-response curve to determine IC50.

References

-

Structure-activities relationship (SAR) analysis of oleanolic acid neoglycosides. Source: ResearchGate. URL:[Link]

-

Bardoxolone methyl (CDDO-Me) as a therapeutic agent: Pharmacokinetics and Nrf2 mechanism. Source: Drug Design, Development and Therapy (NIH/PMC). URL:[Link]

-

Oleanolic Acid Amide Derivatives as 20s Proteasome Stimulators. Source: NIH/PMC. URL:[Link]

-

MTT Assay Protocols and Methods. Source: Springer Nature Experiments. URL:[Link]

-

Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates. Source: MDPI (Molecules). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Effects of Nrf2 Activation by Bardoxolone Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Triterpenoid Investigator: A Guide to the Extraction and Isolation of Olean-12-ene from Plant Material

For researchers, natural product chemists, and professionals in drug development, the isolation of bioactive compounds from complex botanical matrices is a foundational yet intricate challenge. Among the vast landscape of phytochemicals, pentacyclic triterpenoids, specifically those with the oleanane skeleton, represent a class of molecules with significant therapeutic potential. This guide provides a detailed, experience-driven framework for the successful extraction and isolation of Olean-12-ene, a representative member of this class, from plant materials.

The protocols and methodologies presented herein are designed not as rigid instructions, but as a dynamic, logical framework. The causality behind each step is explained to empower the researcher to adapt and optimize these methods for their specific plant material and research objectives. This document is built on the pillars of scientific integrity, ensuring that each protocol is a self-validating system, grounded in established chemical principles and supported by authoritative references.

Section 1: The Foundation - Understanding this compound and Pre-Extraction Considerations

This compound is a pentacyclic triterpenoid hydrocarbon that serves as the structural backbone for a wide array of bioactive compounds, including oleanolic acid and β-amyrin.[1] Its derivatives have demonstrated a range of pharmacological activities, making the parent compound and its analogues attractive targets for natural product discovery.[2][3]

Successful isolation begins long before the first solvent is poured. The initial preparation of the plant material is a critical determinant of the final yield and purity.

1.1. Plant Material Collection and Preparation: The First Critical Step

The selection and handling of plant material directly impact the quality and quantity of the target compound.

-

Harvesting and Authentication: Collect plant material at the appropriate developmental stage, as the concentration of secondary metabolites can vary significantly. Proper botanical identification and authentication are paramount to ensure the reproducibility of the research.

-

Drying: Fresh plant material should be dried promptly to prevent enzymatic degradation of the target compounds. Air-drying in a well-ventilated area or oven-drying at a controlled temperature (typically 40-60°C) are common methods. Excessive heat can lead to the degradation of thermolabile compounds.

-

Grinding: The dried plant material must be ground into a fine powder to increase the surface area available for solvent extraction. A particle size of 20-40 mesh is generally recommended for efficient extraction.

Section 2: The Core Process - Extraction of this compound

The choice of extraction method is a balance of efficiency, cost, time, and the chemical nature of the target compound. This compound, being a non-polar compound, is readily soluble in organic solvents.[1] The following are established and effective methods for its extraction.

2.1. Classical Approach: Soxhlet Extraction

Soxhlet extraction is a time-honored and exhaustive method for solid-liquid extraction.[4] It ensures that the plant material is repeatedly brought into contact with fresh solvent, thereby facilitating a high extraction yield.

Causality of Experimental Choices:

-

Solvent Selection: The choice of solvent is dictated by the polarity of this compound. Non-polar solvents like n-hexane or petroleum ether are highly effective. For broader triterpenoid extraction, solvents of intermediate polarity such as chloroform or dichloromethane, or mixtures like chloroform:methanol, can be employed.[5]

-

Duration: The continuous nature of Soxhlet extraction typically requires several hours (6-18 hours) to ensure complete extraction.[6]

-

Safety: The use of volatile and often flammable organic solvents necessitates performing the extraction in a well-ventilated fume hood.[3]

Protocol 1: Soxhlet Extraction of this compound

-

Accurately weigh approximately 50 g of the dried, powdered plant material.

-

Place the powdered material into a cellulose extraction thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a 500 mL round-bottom flask to two-thirds of its volume with the chosen solvent (e.g., n-hexane).

-

Assemble the Soxhlet apparatus and place it in a heating mantle.

-

Heat the solvent to its boiling point and allow the extraction to proceed for at least 8 hours.

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

2.2. Modern Approaches: Enhancing Extraction Efficiency

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of reduced extraction time, lower solvent consumption, and often, improved yields.[7][8]

2.2.1. Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer.[8]

Protocol 2: Ultrasound-Assisted Extraction of this compound

-

Place 20 g of the powdered plant material into a 500 mL Erlenmeyer flask.

-

Add 200 mL of the selected solvent (e.g., 95% ethanol) to achieve a solid-to-liquid ratio of 1:10.

-

Place the flask in an ultrasonic bath.

-

Sonication is typically performed at a frequency of 40 kHz and a power of 100-400 W for 30-60 minutes at a controlled temperature (e.g., 50°C).[7][9]

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction.

-

Combine the filtrates and concentrate using a rotary evaporator.

2.2.2. Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, releasing the phytochemicals into the solvent.[7]

Protocol 3: Microwave-Assisted Extraction of this compound

-

Place 10 g of the powdered plant material into a microwave extraction vessel.

-

Add 150 mL of the chosen solvent (e.g., 80% ethanol), resulting in a 1:15 solid-to-liquid ratio.[10]

-

Seal the vessel and place it in the microwave extractor.

-

Set the extraction parameters: microwave power (e.g., 500-600 W), temperature (e.g., 50-70°C), and time (e.g., 5-30 minutes).[5][10]

-

After extraction and cooling, filter the extract.

-

Concentrate the filtrate using a rotary evaporator.

Table 1: Comparison of Extraction Methods for Oleanane-type Triterpenoids

| Extraction Method | Typical Solvent(s) | Temperature (°C) | Duration | Key Advantages |

| Soxhlet Extraction | n-hexane, Chloroform, Ethanol | Boiling point of solvent | 6-18 hours | Exhaustive extraction, high yield |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 25-70 | 30-60 minutes | Reduced time and solvent, suitable for thermolabile compounds |

| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol, CHCl3:MeOH | 50-90 | 5-30 minutes | Very rapid, reduced solvent use, high efficiency |

Section 3: The Refinement - Isolation and Purification of this compound

The crude extract obtained from any of the above methods is a complex mixture of compounds. The isolation of this compound to a high degree of purity requires chromatographic techniques.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

3.1. Column Chromatography: The Workhorse of Purification

Column chromatography is an indispensable technique for the preparative separation of compounds from a mixture.[11] For non-polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is highly effective.[10]

Causality of Experimental Choices:

-

Stationary Phase: Silica gel is a polar adsorbent. Non-polar compounds like this compound will have weaker interactions with the silica gel and thus elute earlier than more polar compounds.[10]

-

Mobile Phase (Eluent): A non-polar solvent system is used to elute the compounds. The polarity of the mobile phase is gradually increased (gradient elution) to sequentially elute compounds of increasing polarity. A common starting point is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being gradually increased.[12]

Protocol 4: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and carefully pour it into a glass column. Allow the silica gel to settle, ensuring a uniform and air-free packing.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). This solution can be directly applied to the top of the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). For example, start with n-hexane:ethyl acetate (98:2), then move to 95:5, 90:10, and so on.

-

Fraction Collection: Collect the eluate in a series of fractions (e.g., 10-20 mL each).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A reference standard of this compound, if available, is invaluable for this step.

3.2. High-Performance Liquid Chromatography (HPLC): For High Purity

For achieving very high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[13] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is well-suited for the final purification of this compound.

Protocol 5: Preparative Reversed-Phase HPLC

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water, or methanol and water, is a common mobile phase. Isocratic elution (constant mobile phase composition) is often sufficient for the final purification step.

-

Detection: A UV detector set at a low wavelength (e.g., 205-210 nm) can be used for detection, as triterpenoids have weak chromophores.

-

Injection and Collection: Inject the pooled and concentrated fractions from the column chromatography step. Collect the peak corresponding to this compound.

-

Post-Purification: Evaporate the solvent from the collected fraction to obtain the pure compound.

Section 4: The Confirmation - Structural Elucidation and Purity Assessment

The identity and purity of the isolated this compound must be confirmed using spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of organic molecules. The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Analytical HPLC: The purity of the final product should be assessed using analytical HPLC. A single, sharp peak is indicative of a high-purity compound.

Logical Relationship of Analytical Techniques

Caption: Interrelation of analytical techniques for compound validation.

Section 5: Concluding Remarks and Future Perspectives

The successful extraction and isolation of this compound from plant material is a multi-step process that requires a careful and logical approach. The choice of extraction method should be tailored to the specific research needs, balancing factors such as time, cost, and desired yield. Chromatographic techniques, particularly a combination of normal-phase column chromatography and reversed-phase HPLC, are essential for obtaining the compound in high purity.

The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers. It is through the understanding of the underlying principles of each step that true optimization and innovation in natural product isolation can be achieved.

References

-

Bouterfas, K., Mecha, E., & Beld, M. (2021). Oleanolic Acid: Extraction, Characterization and Biological Activity. Molecules, 26(16), 4933. Retrieved from [Link]

-

Burnouf-Radosevich, M., & Delfel, N. E. (1984). High-performance liquid chromatography of oleanane-type triterpenes. Journal of Chromatography A, 292(2), 403-409. Retrieved from [Link]

- Gadek, P. A., & Quinn, C. J. (1983). The separation of oleanane and ursane type triterpenes by high performance liquid chromatography. Phytochemistry, 22(3), 749-750.

-

Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Gocan, S., & Cimpǎn, G. (2009). Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography and high-performance liquid chromatography coupled with mass spectrometry. Journal of Chromatography A, 1216(15), 3249-3255. Retrieved from [Link]

-

Sorrel, T. N. (n.d.). Column chromatography. University of Victoria. Retrieved from [Link]

-

Mapfumo, S., Matseke, B., & Shumbula, P. (2024). Isolation of a Marker Olean-12-en-28-butanol Derivative from Viscum continuum E. Mey. Ex Sprague and the Evaluation of Its Antioxidant and Antimicrobial Potentials. Molecules, 29(9), 2153. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound-3,24-diol. PubChem Compound Database. Retrieved from [Link]

-

Verma, S. C., Jain, C. L., & Kumar, V. (2012). Rapid extraction, isolation, and quantification of oleanolic acid from Lantana camara L. Roots using microwave and HPLC-PDA techniques. Acta Chromatographica, 24(4), 599-613. Retrieved from [Link]

-

Yan, M. M., Liu, W., Fu, Y. J., Zu, Y. G., Chen, C. Y., & Luo, M. (2011). Microwave-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait. Separation and Purification Technology, 80(2), 260-265. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

Li, H., Liu, Y., Lu, J., Wang, Y., & Wang, D. (2021). Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis. Industrial Crops and Products, 170, 113735. Retrieved from [Link]

-

ResearchGate. (2019). Bioactive 12-Oleanene Triterpene and Secotriterpene Acids from Maytenus undata. Retrieved from [Link]

-

YouTube. (2023). A chromatography column, packed with silica gel as stationary phase, was used to separate a mixt.... Retrieved from [Link]

-

LabManager. (2025). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. Retrieved from [Link]

-

Chromatography Today. (2014). The cleaning and regeneration of reversed-phase HPLC columns. Retrieved from [Link]

-

ResearchGate. (2012). How to isolate the compounds from a plant extract through a column if their polarity is very close ?. Retrieved from [Link]

-

ACS Publications. (2024). Green Techniques for Extracting Triterpenoids from Cannabis Roots. Retrieved from [Link]

-

PLOS One. (2020). Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of this compound-3,15,16,21,22,28- hexol,(3ß,15α,16α,21ß,22α) present in Cassia angustifolia with RT= 25.683 using GC-MS analysis. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2020). Isolation and characterization of triterpenes from Diospyros montana (Roxb.) leaves. Retrieved from [Link]

-

MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

-

Sorbead India. (2024). Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography. Retrieved from [Link]

-

Advanced Materials Technology. (n.d.). Optimization of Reversed-Phase HPLC Separations of Biomolecules. Retrieved from [Link]

-

ResearchGate. (2022). Reversed-phase and weak anion-exchange mixed-mode stationary phase for fast separation of medium-, long- and very long chain free fatty acids by ultra-high- performance liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]

-

Agilent Technologies. (2024). Oligonucleotide Purification using Anion Exchange Liquid Chromatography. Retrieved from [Link]

-

YouTube. (2023). Purification of DNA Oligonucleotides using Anion Exchange Chromatography. Retrieved from [Link]

-

YMC. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1990). PROCEDURE: METHOD 3540A SOXHLET EXTRACTION. Retrieved from [Link]

Sources

- 1. This compound | C30H50 | CID 11058690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mac-mod.com [mac-mod.com]

- 5. obrnutafaza.hr [obrnutafaza.hr]

- 6. Olean-12-en-3-one|CAS 638-97-1|β-Amyrone [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. column-chromatography.com [column-chromatography.com]

- 10. phytojournal.com [phytojournal.com]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. High-performance liquid chromatography of oleanane-type triterpenes [agris.fao.org]

Application Note: A Robust GC-MS Protocol for the Analysis of Olean-12-ene and its Derivatives

Introduction: The Significance of Oleanane Triterpenoids

Pentacyclic triterpenoids built on the oleanane scaffold are a class of specialized metabolites ubiquitous in the plant kingdom. Compounds such as β-amyrin, oleanolic acid, and its isomer ursolic acid, are recognized for their extensive pharmacological properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects. As research into natural product-based therapeutics intensifies, the need for a reliable, specific, and robust analytical method for the qualitative and quantitative analysis of these compounds is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for this purpose. Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for separating and identifying these often isomeric compounds.[1] However, the inherent low volatility and high molecular weight of triterpenoids necessitate a critical chemical modification step—derivatization—to make them amenable to GC analysis.[2]

This application note provides a comprehensive, field-proven guide to the GC-MS analysis of Olean-12-ene and its derivatives. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that researchers can not only replicate the protocol but also adapt it to their specific needs. We will cover the entire workflow, from sample preparation and derivatization to data interpretation and troubleshooting, grounded in established analytical principles.

The Analytical Challenge: Why Derivatization is Essential

Triterpenoids, in their native state, possess polar functional groups (hydroxyls, carboxylic acids) that contribute to their high boiling points and propensity for thermal degradation in a hot GC injector. Direct injection would lead to poor chromatographic peak shape, low sensitivity, and potential damage to the analytical column.

To overcome this, we employ silylation , a chemical derivatization technique that replaces the active hydrogen in polar functional groups with a non-polar trimethylsilyl (TMS) group. The most common and effective reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]

The benefits of this process are threefold:

-

Increased Volatility: The TMS ether or ester is significantly more volatile than the parent alcohol or acid.

-

Enhanced Thermal Stability: The derivatized compound is less prone to degradation at high temperatures.

-

Improved Chromatography: Reduced polarity leads to more symmetrical, sharper peaks and better separation.

Comprehensive Analytical Workflow

The entire process, from raw sample to final data, can be visualized as a sequential workflow. Each stage is critical for ensuring the accuracy and reproducibility of the final result.

Caption: Overall workflow for GC-MS analysis of triterpenoids.

Experimental Protocols

4.1. Protocol 1: Sample Extraction from Plant Material

This protocol is a general guideline for extracting triterpenoids from a dried, powdered plant matrix (e.g., leaves, bark).

-

Weighing: Accurately weigh approximately 1.0 g of the homogenized, dried plant material into a glass vial.

-

Solvent Addition: Add 10 mL of a suitable organic solvent. Methanol or ethanol are effective for extracting a broad range of triterpenoids. For a more targeted extraction of less polar triterpenes, ethyl acetate or chloroform can be used.

-

Extraction: Place the vial in an ultrasonic bath and sonicate for 30 minutes at room temperature. This facilitates cell wall disruption and enhances extraction efficiency.

-

Separation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.

-

Collection: Carefully transfer the supernatant to a clean vial.

-

Repeat (Optional but Recommended): Repeat the extraction (steps 2-5) on the plant pellet with a fresh portion of solvent and combine the supernatants to maximize recovery.

-

Drying: Evaporate the combined solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

4.2. Protocol 2: Silylation (TMS Derivatization)

Causality: This protocol uses BSTFA as the primary silylating agent and TMCS as a catalyst to enhance the reaction rate, particularly for sterically hindered hydroxyl groups. Pyridine is used as the solvent because it is an excellent solvent for triterpenoids and also acts as a base to neutralize the acidic byproducts of the reaction, driving it to completion.[4]

-

Reconstitution: Add 100 µL of anhydrous pyridine to the dried extract from Protocol 1. Vortex for 30 seconds to ensure the residue is fully dissolved.

-

Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial.[3] Safety Note: Perform this step in a fume hood as BSTFA is moisture-sensitive and corrosive.

-

Internal Standard (for Quantitative Analysis): If quantification is required, add a known concentration of an internal standard (e.g., betulinic acid or a commercially available deuterated standard) at this stage.

-

Reaction: Tightly cap the vial and heat it in a heating block or oven at 60°C for 30 minutes.[3] This ensures the reaction proceeds to completion.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for GC-MS analysis. An aliquot (typically 1 µL) is injected into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for the analysis of TMS-derivatized oleanane triterpenoids. Optimization may be required based on the specific instrument and analytes of interest.

| Parameter | Recommended Setting | Justification |

| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |

| Injector | Split/Splitless | Allows for flexibility in handling varying sample concentrations. Splitless mode is preferred for trace analysis. |

| Injector Temp. | 290°C | Ensures rapid and complete vaporization of high-boiling point TMS-derivatives without causing thermal degradation.[5] |

| Injection Mode | Splitless (1 min purge delay) | Maximizes the transfer of analytes to the column, enhancing sensitivity. |

| Injection Vol. | 1 µL | A standard volume that prevents column overload while providing sufficient analyte for detection. |

| Carrier Gas | Helium | Inert gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for standard 0.25 mm i.d. columns, balancing analysis time and separation efficiency.[5] |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase. | A robust, low-bleed column with a versatile polarity suitable for separating a wide range of triterpenoid derivatives.[6] |

| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C, Hold: 15 min. | The initial hold allows for solvent focusing. The ramp effectively separates the triterpenoids. The final hold ensures elution of all compounds and cleans the column.[6] |

| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable mass detector for routine analysis. |